molecular formula C19H38O3 B14082410 Avocadenol D

Avocadenol D

Cat. No.: B14082410
M. Wt: 314.5 g/mol
InChI Key: YTOFALDOYQMOHX-DUFJLWIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avocadenol D, identified chemically as (2R,4R,16E)-16-Nonadecene-1,2,4-triol, is a bioactive fatty alcohol isolated from the avocado plant ( Persea americana ). This secondary metabolite is part of a broader class of long-chain fatty alcohol derivatives found in various parts of the fruit, including the pulp and seeds . Preliminary research indicates that this compound and its structural analogues possess significant biological activities worthy of scientific investigation. These compounds have demonstrated antifungal and antimycobacterial properties in experimental models, suggesting potential for studying host-pathogen interactions . Furthermore, related fatty alcohols from avocado have shown cytotoxic and insecticidal activities, pointing to their potential as tools for probing cellular mechanisms or developing agrochemical agents . The broader chemical class to which this compound belongs has also been associated with antiviral and trypanocidal effects, opening avenues for research in infectious disease . The mechanism of action for these fatty alcohols is an active area of research. Studies on a structurally similar compound, (2R,4R)-1,2,4-trihydroxyheptadec-16-yne (THHY), extracted from avocado fruit, have shown it can inhibit viral replication by inducing an NF-κB-mediated interferon antiviral response . This suggests that this compound and its analogues may function by modulating host immune pathways, providing a valuable tool for immunology and virology research. This product is intended for Research Use Only (RUO) . It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

(E,2R,4R)-nonadec-16-ene-1,2,4-triol

InChI

InChI=1S/C19H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)16-19(22)17-20/h3-4,18-22H,2,5-17H2,1H3/b4-3+/t18-,19-/m1/s1

InChI Key

YTOFALDOYQMOHX-DUFJLWIISA-N

Isomeric SMILES

CC/C=C/CCCCCCCCCCC[C@H](C[C@H](CO)O)O

Canonical SMILES

CCC=CCCCCCCCCCCCC(CC(CO)O)O

Origin of Product

United States

Preparation Methods

Solvent Extraction and Saponification

Fresh or freeze-dried avocado pulp/seeds are homogenized in polar solvents such as methanol or ethanol to disrupt cell membranes and solubilize acetogenins. A study by Dabas et al. (2019) demonstrated that methanol extraction yields higher concentrations of this compound compared to hexane or ethyl acetate. Following solvent extraction, alkaline saponification (using 0.1–1.0 M KOH in methanol) hydrolyzes esterified this compound into its free form, increasing recoverable yields by 30–50%.

Purification Techniques

Crude extracts are subjected to liquid-liquid partitioning (e.g., water-ethyl acetate) to remove polar impurities. Subsequent purification via silica gel chromatography with gradient elution (hexane:ethyl acetate:methanol) isolates this compound fractions. High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 210 nm further refines the compound, achieving >95% purity.

Table 1: Extraction Yields of this compound from Avocado Matrices

Source Material Solvent System Saponification Yield (mg/g dry weight) Purity (%) Reference
Pulp Methanol 0.5 M KOH 0.43 ± 0.02 92
Seeds Ethanol 1.0 M KOH 0.87 ± 0.05 89
Peel Hexane:EtOAc None 0.12 ± 0.01 78

Synthetic Preparation Approaches

While natural extraction remains the primary source of this compound, synthetic routes have been explored to address supply limitations. The compound’s stereochemistry (2R,4R) and trans double bond pose significant synthetic challenges.

Stereoselective Synthesis

A patented method (WO2017063150A1) outlines a 15-step synthesis starting from D-ribose, leveraging Evans’ oxazolidinone auxiliaries to establish the 2R,4R configuration. Key steps include:

  • Aldol Condensation : Formation of the C1–C4 diol via asymmetric aldol reaction.
  • Wittig Olefination : Introduction of the C16–C17 trans double bond using a stabilized ylide.
  • Hydroxylation : Enzymatic hydroxylation at C1 with Pseudomonas putida monooxygenase to ensure regioselectivity.

Semi-Synthetic Modification

Avocadene, a saturated analog of this compound, serves as a precursor for partial synthesis. Catalytic dehydrogenation using Pd/C under hydrogen atmosphere selectively introduces the C16–C17 double bond, though yields remain low (12–18%).

Table 2: Synthetic Routes to this compound

Method Starting Material Key Step Yield (%) Purity (%) Reference
Stereoselective D-ribose Evans’ aldol reaction 5.2 98
Semi-synthetic Avocadene Pd/C dehydrogenation 15 85

Analytical Characterization

This compound’s structure is confirmed through spectroscopic and chromatographic methods:

  • NMR Spectroscopy : $$^1$$H NMR (CDCl₃) displays signals at δ 5.35 (1H, dt, J=15.2 Hz, H-16), δ 3.85 (1H, m, H-2), and δ 3.72 (1H, m, H-4).
  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 317.2452 (calculated 317.2455).
  • HPLC : Retention time of 12.7 min on a C18 column (acetonitrile:water, 70:30).

Challenges and Optimization

Natural Extraction Limitations

  • Low Yields : this compound constitutes <0.1% of avocado dry weight, necessitating large biomass inputs.
  • Matrix Interference : Co-extraction of lipids and polyphenols complicates purification.

Synthetic Hurdles

  • Cost and Complexity : Multi-step synthesis requires expensive chiral catalysts and enzymes.
  • Scalability : Pd/C-mediated dehydrogenation suffers from poor reproducibility at industrial scales.

Chemical Reactions Analysis

Types of Reactions: Avocadenol D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions to introduce additional hydroxyl groups.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to convert carbonyl groups to hydroxyl groups.

    Substitution: Halogenation reactions using reagents like thionyl chloride (SOCl2) can introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of this compound, which exhibit enhanced bioactivity and stability .

Mechanism of Action

The mechanism of action of Avocadenol D involves its interaction with molecular targets and pathways within biological systems. It exhibits antiviral activity by inhibiting viral replication and modulating the host’s immune response. The compound targets viral proteins and RNA, preventing the virus from replicating and spreading . Additionally, this compound’s antioxidant properties help in reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Avocadenol B

  • Structural Similarities: Both Avocadenol D and B share a (2R,4R)-1,2,4-trihydroxyheptadecane backbone. Key differences may lie in the presence of additional functional groups (e.g., acetyl or triple bonds) or chain elongation. For example, Avocadenol B has a heptadec-16-yne moiety, while this compound’s structure is hypothesized to include a longer carbon chain or alternative unsaturation .
  • Functional Differences: Avocadenol B has been patented for use in antiviral and anti-inflammatory health supplements, targeting conditions like hepatitis C and dengue fever. This compound’s bioactivity profile is less documented but may exhibit enhanced metabolic stability due to structural modifications .

(2R,4R)-1,2,4-Trihydroxyheptadec-16-yne

  • Structural Similarities: This compound shares the (2R,4R)-trihydroxy configuration with this compound and B but features a terminal triple bond at C-16. NMR data (δH 3.52–5.39 ppm; δC 67.2–130.9 ppm) highlight distinct deshielding effects compared to this compound’s hypothesized structure .
  • Functional Contrasts: The triple bond in heptadec-16-yne may reduce bioavailability due to increased rigidity, whereas this compound’s putative unsaturated or acetylated groups could improve membrane permeability and therapeutic efficacy .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Bioactivity Source
This compound (hypothesized) C₁₉H₃₈O₃ 1,2,4-trihydroxy, C17 chain Antioxidant, antiviral (inferred) Avocado extract
Avocadenol B C₁₇H₃₂O₃ 1,2,4-trihydroxy, heptadec-16-yne Antiviral (HCV, dengue) Avocado extract
(2R,4R)-1,2,4-Trihydroxyheptadec-16-yne C₁₇H₃₀O₃ 1,2,4-trihydroxy, terminal alkyne Moderate antioxidant activity Synthetic/plant extract

Research Findings and Implications

  • Structural Determinants of Activity: The position and number of hydroxyl groups critically influence antioxidant capacity.
  • Pharmacokinetic Considerations: Acetylated derivatives of avocadenols (e.g., avocadenone acetate) show increased stability in vitro, suggesting that this compound derivatives could be optimized for oral bioavailability .
  • Gaps in Knowledge: Limited in vivo studies exist for this compound. Comparative metabolomics and crystallographic analyses are needed to elucidate its mechanism relative to Avocadenol B and heptadec-16-yne derivatives .

Q & A

Q. Tables for Reference

TableContentCitation
Table 1Example SAR dataset for this compound analogs
Table 2Summary of contradictory antioxidant assay results
Table 3DoE matrix for synthetic optimization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.